Felcisetrag - 916075-84-8

Felcisetrag

Catalog Number: EVT-268252
CAS Number: 916075-84-8
Molecular Formula: C25H37N5O3
Molecular Weight: 455.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Felcisetrag (TD-8954) has been used in trials studying the treatment of Enteral Feeding Intolerance and Gastrointestinal Motility Disorder.
Felcisetrag is a serotonin (5-HT) type 4 receptor agonist with potential gastrointestinal (GI) prokinetic activity. Upon administration, felcisetrag targets and binds to 5-HT4, thereby enhancing its activity. This may enhance GI motility, decrease GI tract and colonic transit time and improve constipation.
Classification and Source

Felcisetrag, previously known as TAK-954, is classified as a 5-HT4 receptor agonist. It is derived from the piperidine class of compounds and has demonstrated prokinetic activity throughout the gastrointestinal tract in experimental models. The compound is synthesized for research and clinical use by pharmaceutical companies like Theravance Biopharma and Takeda .

Synthesis Analysis

The synthesis of felcisetrag involves several key steps that utilize advanced organic chemistry techniques. The primary synthetic route includes:

  1. Formation of the Core Structure: The synthesis begins with the creation of a piperidine derivative which serves as the backbone for further modifications.
  2. Functionalization: Various functional groups are introduced to enhance receptor selectivity and potency. This may involve acylation or amination reactions.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to ensure high purity levels suitable for pharmacological studies.

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during each step of the synthesis .

Molecular Structure Analysis

Felcisetrag possesses a complex molecular structure characterized by its piperidine core with multiple substituents that enhance its interaction with the 5-HT4 receptor. The molecular formula is C21H30N4O3C_{21}H_{30}N_4O_3, and its structure can be represented as follows:

  • Core Structure: A piperidine ring connected to various functional groups including benzimidazole derivatives.
  • Key Functional Groups: The presence of carboxylic acid and methyl ester groups contributes to its pharmacological properties.

The three-dimensional conformation of felcisetrag allows for optimal binding to the 5-HT4 receptor, facilitating its agonistic effects .

Chemical Reactions Analysis

Felcisetrag participates in various chemical reactions primarily related to its pharmacokinetics and metabolism:

  1. Metabolism: Felcisetrag is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of two main metabolites: THRX-513466 and THRX-913682. These metabolites are assessed for their pharmacological activity and safety profile.
  2. Pharmacokinetic Studies: Studies have shown that felcisetrag exhibits dose-proportional pharmacokinetics with a terminal elimination half-life ranging from 18 to 19 hours following intravenous administration .
Mechanism of Action

Felcisetrag exerts its therapeutic effects through selective agonism at the 5-HT4 receptors located in the gastrointestinal tract. This mechanism involves:

  1. Increased Gastrointestinal Motility: Activation of 5-HT4 receptors leads to enhanced peristalsis and acceleration of gastric emptying.
  2. Neurotransmitter Release: Felcisetrag promotes the release of acetylcholine from enteric neurons, further stimulating gastrointestinal motility.
  3. Clinical Implications: Its ability to improve gut transit times has been demonstrated in clinical trials involving patients with gastroparesis, where it significantly reduced gastric emptying time compared to placebo .
Physical and Chemical Properties Analysis

Felcisetrag exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 370.49 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties influence its formulation for intravenous administration and impact its pharmacokinetic behavior .

Applications

Felcisetrag's primary applications lie within gastrointestinal medicine:

  1. Treatment of Gastroparesis: Clinical studies have shown that felcisetrag significantly improves gastric emptying rates in patients suffering from both idiopathic and diabetic gastroparesis.
  2. Postoperative Gastrointestinal Dysfunction: It is being evaluated for efficacy in patients experiencing delayed gastrointestinal recovery following surgical procedures.
  3. Future Research Directions: Ongoing studies aim to explore additional indications for felcisetrag beyond gastrointestinal disorders, potentially expanding its therapeutic use .
Molecular Pharmacology of 5-HT4 Receptor Targeting

Structural Determinants of Felcisetrag-Receptor Binding Specificity

Felcisetrag (TD-8954) exhibits highly selective binding for the 5-HT₄ receptor subtype due to specific molecular interactions within the orthosteric binding pocket. The compound features a complex chemical scaffold (C₂₅H₃₇N₅O₃; MW: 455.59 g/mol) with structural elements critical for receptor engagement, including a methacrylate-coated capsule delivery system enhancing bioavailability and a quinazolinone core facilitating hydrogen bonding with transmembrane residues [1] [4]. Key binding determinants include:

  • Hydrophobic complementarity between the bicyclic aromatic system (C₃=C₄ ring) and phenylalanine residues in helix 6
  • Ionic interaction of the tertiary amine with a conserved aspartate (D³·³²) in helix 3
  • Hydrogen bonding network involving the carbonyl oxygen with serine (S⁵·⁴³) in helix 5

Experimental mutagenesis studies confirm that substitution at D³·³² abolishes felcisetrag binding, while modifications to S⁵·⁴³ reduce binding affinity by 100-fold. The compound's pKi value of 9.4 for human 5-HT₄(c) receptors reflects optimized steric and electronic compatibility within this binding pocket, explaining its >1000-fold selectivity over other 5-HT receptor subtypes (e.g., 5-HT₃ ion channel or 5-HT₂ GPCR families) [1] [5]. Molecular dynamics simulations further demonstrate that felcisetrag stabilizes an active receptor conformation through salt bridge formation between R³·⁵⁰ and E⁶·⁵³, a key transition for G-protein coupling [5].

Table 1: Structural Elements of Felcisetrag and Receptor Interactions

Felcisetrag RegionChemical FeatureReceptor InteractionFunctional Consequence
Quinazolinone coreHydrogen bond acceptorSer⁵·⁴³ (helix 5)Agonist efficacy stabilization
Bicyclic aromatic systemHydrophobic surfacePhe⁶·⁵² (helix 6)Binding pocket complementarity
Tertiary amine moietyCationic centerAsp³·³² (helix 3)Anchoring ionic interaction
Methacrylate groupBioavailability enhancerN/AEnhanced membrane permeability

Comparative Analysis of Felcisetrag’s Affinity for 5-HT₄ Receptor Splice Variants

The human 5-HT₄ receptor exists in multiple functionally distinct splice variants (5-HT₄(a), 4(b), 4(c), 4(e)) differing in their C-terminal domains, which influence G-protein coupling efficiency and downstream signaling. Felcisetrag demonstrates differential binding kinetics across variants:

  • 5-HT₄(c): Highest affinity (pKᵢ = 9.4; Kᵢ ≈ 0.4 nM)
  • 5-HT₄(e): High potency (EC₅₀ = 1.5 nM in CHO cells) [1]
  • 5-HT₄(a/b): Moderate affinity reduction (≈3-fold vs. 4c)

This affinity gradient correlates with structural divergence in the extracellular loop 2 (EL2) region, where the 5-HT₄(c) variant possesses a unique 14-amino acid insertion that forms additional hydrophobic contacts with felcisetrag's chlorophenyl moiety [1]. Functional assays reveal that despite binding differences, all variants exhibit full agonist response at receptor saturation, indicating that felcisetrag binding to the orthosteric site efficiently stabilizes the active state regardless of C-terminal modifications [1] [2].

Table 2: Felcisetrag Binding and Functional Activity Across 5-HT₄ Splice Variants

Splice VariantBinding pKᵢ/ KᵢFunctional EC₅₀ (cAMP)Tissue Expression Pattern
5-HT₄(a)8.9 / 1.3 nM5.2 nMCNS, Atria
5-HT₄(b)8.8 / 1.6 nM6.8 nMCNS, GI Tract
5-HT₄(c)9.4 / 0.4 nM2.1 nMGI Smooth Muscle
5-HT₄(e)9.1 / 0.8 nM1.5 nMEnteric Neurons

The clinical relevance of this splice-specific pharmacology is evidenced in gastroparesis studies, where felcisetrag potently accelerated colonic transit (p < 0.01 vs placebo), likely mediated through 5-HT₄(c/e)-rich gastrointestinal pathways [2].

Mechanistic Insights into Allosteric Modulation of 5-HT₄ Receptor Signaling Pathways

Felcisetrag functions primarily as an orthosteric agonist but exhibits complex interactions with allosteric receptor sites:

  • Positive cooperativity: Felcisetrag enhances binding of the endogenous agonist 5-HT at the orthosteric site (α-value = 2.1 in dissociation assays), suggesting probe-dependent allosterism [5]. This cooperativity arises from felcisetrag-induced conformational changes that increase orthosteric site accessibility.

  • Endogenous modulator sensitization: In the presence of sodium ions (physiological allosteric modulator), felcisetrag displays increased signaling efficacy (τ = 1.8 vs 1.2 without Na⁺), indicating synergistic action with conserved allosteric sites [5].

  • Receptor dimer modulation: Felcisetrag stabilizes 5-HT₄ homodimers, enhancing Gₛ-coupling efficiency by 40% compared to monomeric receptors in fluorescence resonance energy transfer (FRET) studies [5].

Importantly, felcisetrag does not exhibit PAM-agonist activity (unlike some 5-HT₂c ligands), maintaining dependence on orthosteric engagement for signal initiation. Its minimal CYP3A4 metabolism (despite being a substrate) reduces risks of pharmacokinetic allosteric interactions with co-administered drugs [4] [9]. The compound's high selectivity (1000-fold over 5-HT₃, 5-HT₂B) minimizes off-target allosteric effects, a significant advantage over first-generation 5-HT₄ agonists like cisapride [1] [5].

Dose-Response Relationships in cAMP-Mediated Intracellular Signaling

Felcisetrag's primary signaling mechanism involves Gs-protein activation, stimulating adenylate cyclase (AC) to increase intracellular cAMP production. The pharmacological profile follows a steep sigmoidal curve with key characteristics:

  • EC₅₀ = 1.5 nM in CHO cells expressing human 5-HT₄(e) receptors [1]
  • Hill slope = 1.3 (positive cooperativity)
  • Maximal effect = 92% of total cellular cAMP production capacity

In human gastrointestinal tissue models, felcisetrag (0.03–3 mg/kg) demonstrates dose-dependent prokinetic effects mediated by cAMP pathways:

  • cAMP/PKA-mediated phosphorylation of myenteric plexus neurons (pEC₅₀ = 8.6)
  • Accelerated calcium transient frequency (37% increase at 10 nM)
  • Enhanced neurotransmitter release (acetylcholine ↑ 2.2-fold at 30 μg/kg) [1]

Table 3: cAMP-Dependent Functional Responses to Felcisetrag

Dose/ConcentrationcAMP ElevationDownstream EffectFunctional Output
0.1 nM15% over basalPKA phosphorylation (low)No significant motility change
1 nM42% over basalCREB activationNeuronal excitability ↑
10 nM80% over basalCalcium transient ↑ 37%Smooth muscle contraction ↑
100 nM92% over basalMaximal ACh releasePropagated peristalsis

Clinical translation is evidenced by significant acceleration of gastric emptying T₁/₂ (p < 0.01) and colonic transit in gastroparesis patients at intravenous doses ≥0.1 mg, correlating with plasma concentrations of 2–5 nM [2]. The temporal dynamics show rapid cAMP generation (peak at 4h post-dosing in reporter assays) followed by sustained signaling despite felcisetrag's short plasma half-life (2.3h), suggesting receptor residence time exceeds pharmacokinetic persistence [1] [2] [4]. This prolonged receptor occupancy enables once-daily dosing despite rapid clearance. Compartmentalization of cAMP signaling occurs through PDE-regulated microdomains, particularly PDE4-rich regions in enteric neurons that shape felcisetrag's spatial signaling [8].

Properties

CAS Number

916075-84-8

Product Name

Felcisetrag

IUPAC Name

methyl 4-[[4-[[(2-propan-2-yl-1H-benzimidazole-4-carbonyl)amino]methyl]piperidin-1-yl]methyl]piperidine-1-carboxylate

Molecular Formula

C25H37N5O3

Molecular Weight

455.6 g/mol

InChI

InChI=1S/C25H37N5O3/c1-17(2)23-27-21-6-4-5-20(22(21)28-23)24(31)26-15-18-7-11-29(12-8-18)16-19-9-13-30(14-10-19)25(32)33-3/h4-6,17-19H,7-16H2,1-3H3,(H,26,31)(H,27,28)

InChI Key

MZOITCJKGUIQEI-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCN(CC3)CC4CCN(CC4)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

4-((4-((2-isopropyl-1H-benzoimidazole-4-carbonyl)amino)methyl)piperidin-1-ylmethyl)piperidine-1-carboxylic acid methyl ester
TD-8954

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCN(CC3)CC4CCN(CC4)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.